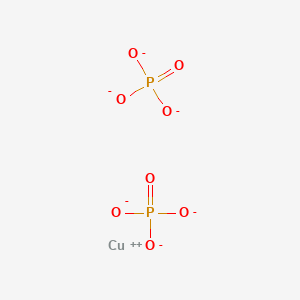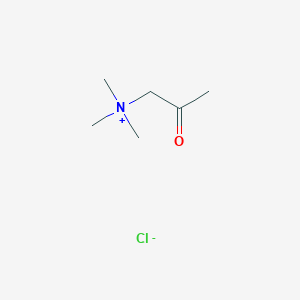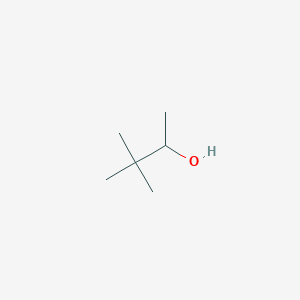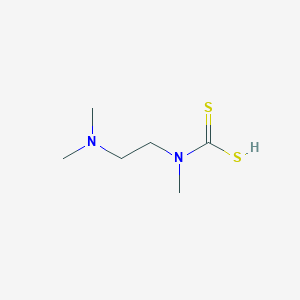
copper;diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate d'alprénoxime est un antagoniste des récepteurs bêta-adrénergiques, communément appelé bêta-bloquant. Il s'agit d'une prodrogue de l'alprénolol, conçue pour subir une activation métabolique spécifiquement dans l'œil. Ce composé est principalement utilisé dans le traitement du glaucome en raison de sa capacité à réduire la pression intraoculaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d'alprénoxime implique l'oximation de l'alprénolol. Le processus comprend généralement la réaction de l'alprénolol avec le chlorhydrate d'hydroxylamine en présence d'une base telle que l'acétate de sodium. La réaction est effectuée en milieu aqueux à une température contrôlée pour obtenir l'alprénoxime .
Méthodes de production industrielle
La production industrielle du chlorhydrate d'alprénoxime suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent cristallisé et purifié en utilisant des techniques pharmaceutiques standard .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'alprénoxime subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour obtenir des formes réduites.
Substitution : Le chlorhydrate d'alprénoxime peut participer à des réactions de substitution, en particulier des substitutions nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme l'hydroxylamine peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'alprénoxime, chacun ayant des propriétés pharmacologiques distinctes .
Applications de la recherche scientifique
Le chlorhydrate d'alprénoxime a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des antagonistes des récepteurs bêta-adrénergiques.
Biologie : Recherche sur son activation métabolique et son interaction avec les enzymes dans l'œil.
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations ophtalmiques
Mécanisme d'action
Le chlorhydrate d'alprénoxime exerce ses effets en subissant une activation métabolique en alprénolol dans l'œil. Cette activation est facilitée par les enzymes hydrolase et réductase présentes dans le corps ciliaire-iris. L'alprénolol agit ensuite comme un antagoniste des récepteurs bêta-adrénergiques, réduisant la pression intraoculaire en diminuant la production d'humeur aqueuse .
Applications De Recherche Scientifique
Alprenoxime hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-adrenergic receptor antagonists.
Biology: Research on its metabolic activation and interaction with enzymes in the eye.
Industry: Utilized in the development of new ophthalmic drugs and formulations
Mécanisme D'action
Alprenoxime hydrochloride exerts its effects by undergoing metabolic activation to alprenolol within the eye. This activation is facilitated by hydrolase and reductase enzymes present in the iris-ciliary body. Alprenolol then acts as a beta-adrenergic receptor antagonist, reducing intraocular pressure by decreasing the production of aqueous humor .
Comparaison Avec Des Composés Similaires
Composés similaires
Alprénolol : La forme active de l'alprénoxime, utilisée comme bêta-bloquant.
Timolol : Un autre bêta-bloquant utilisé dans le traitement du glaucome.
Bétaxolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé pour des indications similaires
Unicité
Le chlorhydrate d'alprénoxime est unique en raison de son activation spécifique au site dans l'œil, minimisant les effets secondaires systémiques. Cette approche ciblée améliore son profil de sécurité par rapport aux autres bêta-bloquants .
Propriétés
Numéro CAS |
18718-12-2 |
|---|---|
Formule moléculaire |
CuH4O8P2 |
Poids moléculaire |
253.49 g/mol |
Nom IUPAC |
copper;diphosphate |
InChI |
InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 |
Clé InChI |
MELBZJNMLHHZBH-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
| 18718-12-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B106038.png)
![tricyclo[8.6.0.02,9]hexadecane](/img/structure/B106042.png)








